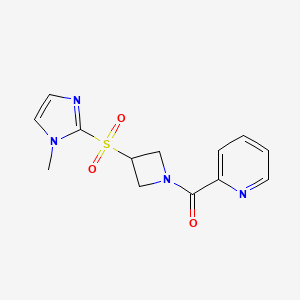

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-16-7-6-15-13(16)21(19,20)10-8-17(9-10)12(18)11-4-2-3-5-14-11/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUKBVFHGUBPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps include:

Preparation of 1-methyl-1H-imidazole-2-sulfonyl chloride: This can be achieved by reacting 1-methyl-1H-imidazole with chlorosulfonic acid under controlled conditions.

Formation of azetidine intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling reactions: The final compound is obtained by coupling the imidazole-sulfonyl chloride with the azetidine intermediate and subsequently attaching the pyridine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing binding affinity. The azetidine and pyridine rings contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Azetidine vs. Piperazine Rings

The target compound’s azetidine ring confers greater rigidity compared to the six-membered piperazine in Compound 7 .

Sulfonyl vs. Amino/Ether Linkages

The sulfonyl group in the target compound contrasts with the amino or ether linkages in analogs. Sulfonyl groups are strongly electron-withdrawing, which could enhance metabolic stability or polar interactions in binding pockets compared to the basic amino group in Compound 7 .

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates an azetidine ring, a sulfonamide group, and an imidazole moiety, which are often associated with diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.32 g/mol. The key structural features include:

- Azetidine Ring : A four-membered saturated heterocycle that may influence the compound's interaction with biological targets.

- Imidazole Moiety : Known for its role in various biological processes and as a pharmacophore in many drugs.

- Sulfonamide Group : Often associated with antibacterial activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide groups exhibit a range of biological activities, including:

- Antibacterial Activity : Imidazole derivatives can inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism .

- Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains.

- Anticancer Effects : Studies suggest that modifications to the imidazole or azetidine groups can enhance anticancer activity, indicating a structure–activity relationship that warrants further investigation .

The mechanisms through which (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone exerts its biological effects may include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : Interaction with various receptors could alter signaling pathways related to inflammation or cancer progression.

- DNA Interaction : The ability to bind to DNA or interfere with its replication could account for its antimicrobial and anticancer properties.

Research Findings and Case Studies

Recent studies have highlighted the potential of imidazole-containing compounds in drug development:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of imidazole derivatives found that certain modifications significantly enhanced their efficacy against breast cancer cell lines. The introduction of a sulfonamide group was crucial for increasing cytotoxicity, suggesting that similar enhancements could be expected from (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone .

Structural Comparisons

Comparative analysis with other biologically active compounds reveals insights into potential therapeutic applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylimidazole | Contains an imidazole ring | Known for antifungal activity |

| Sulfanilamide | Contains a sulfonamide group | Used as an antibiotic |

| Metronidazole | Contains nitroimidazole | Effective against anaerobic bacteria |

The uniqueness of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone lies in its combination of structural features that may offer distinct biological activities not found in other similar compounds.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone?

- Methodology :

- Sulfonylation : React 1-methyl-1H-imidazole-2-sulfonamide (precursor) with azetidine under mild oxidative conditions (e.g., H₂O₂ or m-CPBA) to form the sulfonyl-azetidine intermediate .

- Methanone Formation : Couple the intermediate with pyridine-2-carboxylic acid via a nucleophilic acyl substitution using coupling agents like EDCI or DCC in anhydrous dioxane .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) for high purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR to confirm sulfonyl and methanone linkages. Key signals include pyridin-2-yl protons (~8.5 ppm) and azetidine ring protons (3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~336.1 g/mol) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety precautions are required during handling?

- Use fume hoods for synthesis and purification .

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in sealed containers under inert atmosphere (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified imidazole (e.g., 4-nitro, 5-fluoro) or pyridine (e.g., 3-cyano) groups to assess electronic effects on bioactivity .

- Biological Assays : Test analogs in antimicrobial (MIC assays) or antioxidant (DPPH radical scavenging) models to correlate structural changes with activity .

- Data Analysis : Use multivariate regression to identify critical substituents (e.g., sulfonyl group enhances membrane permeability) .

Q. What computational methods predict this compound’s interactions with biological targets?

- Approaches :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .

- Molecular Docking : Simulate binding to histamine H₁/H₄ receptors (PDB: 6D3R) using AutoDock Vina; prioritize poses with hydrogen bonds to pyridin-2-yl and sulfonyl groups .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. How can discrepancies between in vitro bioactivity and chemical purity be resolved?

- Troubleshooting :

- Purity Reassessment : Re-analyze via HPLC-MS to rule out impurities (e.g., unreacted sulfonamide) .

- Counter-Ion Effects : Test free base vs. hydrochloride salt forms for solubility differences in assay buffers .

- Metabolic Stability : Perform liver microsome assays to check rapid degradation masking activity .

Q. What strategies improve solubility for in vivo studies?

- Formulation Techniques :

- Co-Solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the azetidine nitrogen for pH-sensitive release .

- Nanoencapsulation : Load into PLGA nanoparticles (∼150 nm) for sustained release .

Q. How is metabolic stability evaluated using in vitro models?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.